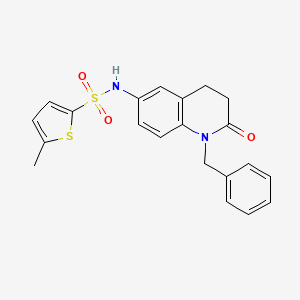

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzyl group at the 1-position and a 5-methylthiophene-2-sulfonamide moiety at the 6-position. The compound’s structure combines a rigid bicyclic system (tetrahydroquinoline) with a flexible benzyl group and a sulfonamide-linked thiophene ring, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. Its molecular formula is C21H21N2O3S2, with a molecular weight of 413.53 g/mol.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-7-12-21(27-15)28(25,26)22-18-9-10-19-17(13-18)8-11-20(24)23(19)14-16-5-3-2-4-6-16/h2-7,9-10,12-13,22H,8,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWPYARUCWWIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and its implications in therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinoline moiety and a thiophene sulfonamide group. The molecular formula is with a molecular weight of approximately 410.54 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3S |

| Molecular Weight | 410.54 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide may involve multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Receptor Modulation : It may interact with various receptors, including GPCRs (G-protein-coupled receptors), altering their signaling pathways which can lead to therapeutic effects.

- DNA Intercalation : Due to its aromatic structure, it may intercalate with DNA, affecting replication and transcription processes.

Anticancer Properties

Research indicates that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide exhibit cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. The compound has been studied for its ability to reduce inflammatory markers in cellular models:

- Cytokine Inhibition : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated various tetrahydroquinoline derivatives, including the target compound. Results indicated significant inhibition of tumor growth in xenograft models with minimal toxicity to normal cells .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of similar sulfonamide compounds. The results suggested that these compounds could effectively modulate NF-kB signaling pathways, leading to reduced inflammation in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a class of tetrahydroquinoline sulfonamides. Structural analogues differ primarily in substituents on the tetrahydroquinoline core and the sulfonamide-linked aromatic group. Below is a comparative analysis of three closely related derivatives:

Substituent Effects on Physicochemical Properties

Benzyl vs. The isopentyl substituent in increases lipophilicity (logP) relative to the benzyl group, which may influence membrane permeability.

Sulfonamide-Linked Moieties: The 5-methylthiophene in the target compound offers moderate electron-withdrawing effects, whereas the 2-methoxy-5-methylbenzene in provides additional hydrogen-bonding capacity via the methoxy group.

Pharmacological Implications

- Analogue : The ethyl-thiophene substituent may enhance metabolic stability compared to methyl groups, though this remains untested.

- Analogue : The methoxy group could improve binding affinity to polar active sites, as seen in other sulfonamide-based inhibitors .

Research Findings and Methodological Insights

Structural Characterization

- Molecular dynamics (MD) simulations, as applied to analogues like QOD and ICD , could elucidate the target’s binding modes despite the lack of experimental structural data.

SAR Challenges

- The absence of in vitro/in vivo data for the target compound limits SAR conclusions. However, analogues with bulkier 1-position substituents (e.g., benzyl) often show improved target engagement in related scaffolds .

Q & A

Q. What are the common synthetic routes for preparing sulfonamide derivatives like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a primary or secondary amine. For example, analogous compounds are synthesized by reacting a substituted aniline (e.g., 5-methylthiophene-2-sulfonyl chloride) with a tetrahydroquinoline derivative under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is monitored via TLC, and purification is achieved via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR to verify proton environments and carbon frameworks (e.g., distinguishing benzyl, tetrahydroquinolinone, and thiophene moieties).

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What in vitro screening approaches are used to evaluate the biological activity of such sulfonamide derivatives?

- Methodological Answer : Initial screening often involves:

- Antitumor assays : Testing against panels of cancer cell lines (e.g., NCI-60) using MTT or SRB assays to measure IC values.

- Antimicrobial studies : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can computational methods optimize the design of sulfonamide derivatives for target-specific activity?

- Methodological Answer :

- Molecular docking : To predict binding affinities toward targets like kinases or GPCRs (e.g., using AutoDock Vina or Schrödinger Suite).

- QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with biological activity.

- MD simulations : Assessing stability of ligand-target complexes over nanosecond timescales in explicit solvent models .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Divergent results may arise from methodological variability. To address this:

- Standardize assays : Use consistent cell lines (e.g., ATCC-validated), culture conditions, and endpoint measurements.

- Validate target engagement : Employ biophysical techniques (e.g., SPR, ITC) to confirm direct binding.

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent/dosage .

Q. How is X-ray crystallography applied to elucidate the 3D structure of this compound and its target complexes?

- Methodological Answer :

- Crystal growth : Co-crystallize the compound with its target protein (e.g., kinase) using vapor diffusion or microbatch methods.

- Data collection : Use synchrotron radiation for high-resolution diffraction.

- Refinement : SHELXL or Phenix for structure solution, with validation via Ramachandran plots and R values .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

- Methodological Answer :

- Rodent models : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS.

- Toxicology : Acute/chronic toxicity studies in mice, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine).

- Metabolite identification : Use microsomal incubation (e.g., liver S9 fractions) coupled with UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.